molecular formula C15H15FN2O2 B2852087 N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1210825-25-4

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2852087
CAS No.: 1210825-25-4
M. Wt: 274.295
InChI Key: CHCXKKBBRJFIOR-UHFFFAOYSA-N
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Description

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is notable for its unique structure, which includes a fluorophenyl group, an isoxazole ring, and a cyclobutanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide typically involves multiple steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide is usually generated in situ from a hydroxylamine derivative and an oxidizing agent.

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated isoxazole intermediate in the presence of a palladium catalyst.

  • Attachment of the Cyclobutanecarboxamide Moiety: : The final step involves the formation of the amide bond. This can be achieved by reacting the isoxazole derivative with cyclobutanecarboxylic acid or its activated ester in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the isoxazole ring or the cyclobutanecarboxamide moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the isoxazole ring or the carbonyl group in the carboxamide. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially on the fluorophenyl group. Halogenation or nitration reactions are examples of such processes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions would result in various substituted isoxazole derivatives.

Scientific Research Applications

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound is used in studies investigating the biological activity of isoxazole derivatives, including their potential as enzyme inhibitors or receptor modulators.

  • Medicine: : Research into its therapeutic potential includes exploring its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent.

  • Industry: : Its unique structure makes it valuable in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring is known to engage in hydrogen bonding and π-π interactions, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(2-chlorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
  • N-((5-(2-bromophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
  • N-((5-(2-methylphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Uniqueness

Compared to its analogs, N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c16-13-7-2-1-6-12(13)14-8-11(18-20-14)9-17-15(19)10-4-3-5-10/h1-2,6-8,10H,3-5,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCXKKBBRJFIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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